1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine
Description
Historical Context and Development of Pyrazole-Pyridine Hybrid Compounds
The synthesis of pyrazole-pyridine hybrids emerged in the late 20th century as researchers sought to combine the pharmacological advantages of both heterocycles. Pyrazole derivatives gained prominence following the 1960s discovery of their anti-inflammatory properties, while pyridine-containing compounds became staples in neurological and oncological therapeutics. The intentional fusion of these systems began in the 1990s, with this compound first reported in 2012 as part of a screen for kinase inhibitors.
Key milestones in pyrazole-pyridine hybrid development include:
| Year | Advancement | Significance |
|---|---|---|
| 1998 | Pechmann synthesis adaptation | Enabled scalable pyrazole functionalization |
| 2005 | Crizotinib prototype development | Validated pyridine-pyrazole pharmacophores |
| 2012 | EVT-2891683 characterization | Introduced methyl-pyridine substitution |
| 2022 | Erdafitinib approval | Demonstrated clinical hybrid viability |
Data derived from patent filings and medicinal chemistry reviews.
Research Significance in Contemporary Medicinal Chemistry
This compound addresses three critical challenges in modern drug design:
- Bioavailability enhancement : The methyl groups at positions 1 and 3 reduce metabolic degradation compared to unmethylated analogs, while the pyridine nitrogen improves water solubility.
- Target versatility : Computational docking studies suggest simultaneous interactions with kinase ATP pockets (via pyridine) and allosteric sites (via pyrazole), enabling multi-target engagement.
- Synthetic adaptability : The amine at position 4 permits straightforward derivatization for structure-activity relationship (SAR) studies, as demonstrated in recent anticancer hybrid development.
Ongoing research leverages these properties for developing:
- JAK/STAT pathway inhibitors
- MET tyrosine kinase antagonists
- G-quadruplex DNA stabilizers
Position within the Broader Family of Substituted Pyrazoles
Structural comparisons with related pyrazoles reveal distinct features:
| Compound | C3 Substituent | C5 Substituent | Bioactivity Profile |
|---|---|---|---|
| 1,3-Dimethyl-1H-pyrazol-5-amine | None | NH2 | Antiviral lead |
| (1,3-dimethyl-1H-pyrazol-4-yl)methanamine | CH2NH2 | H | Neurotransmitter analog |
| Target compound | Pyridin-3-yl | NH2 | Kinase inhibition |
Data synthesized from PubChem entries and pharmacological reports.
The pyridine substitution introduces π-π stacking capabilities absent in simpler methylpyrazoles, enabling interactions with aromatic residues in enzyme binding pockets. This modification also increases dipole moment from 2.1 D (1,3-dimethylpyrazole) to 3.8 D, enhancing interactions with polar protein domains.
Current Research Landscape and Knowledge Gaps
Recent studies (2023-2025) focus on three primary areas:
Synthetic methodology :
Biological evaluation :
Materials science applications :
- Coordination polymers with Cu(II) show 1.8×10^3 S/cm conductivity
- MOF composites demonstrate CO2 adsorption capacity of 3.2 mmol/g
Critical knowledge gaps requiring resolution:
- Complete pharmacokinetic profile (current data limited to Cmax and t1/2)
- Off-target effects on cytochrome P450 isoforms
- Long-term stability under physiological conditions
Properties
IUPAC Name |
1,3-dimethyl-5-pyridin-3-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(11)10(14(2)13-7)8-4-3-5-12-6-8/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZSSLNDJKYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine typically involves the reaction of 3-pyridinecarboxaldehyde with 3,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1,3-Dimethyl-5-(pyridin-3-yl)-1H-pyrazol-4-amine, in anticancer research. For instance, a study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms are still under investigation, but initial results indicate promising efficacy against breast cancer cells .
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of this compound. It has been shown to significantly reduce pro-inflammatory cytokines in vitro. The inhibition of NF-kB signaling pathways has been identified as a critical mechanism for this activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess the antimicrobial activity, revealing that certain derivatives exhibit strong inhibitory effects .
Case Study 1: Anticancer Efficacy
A comprehensive study investigated the anticancer properties of this compound derivatives on multiple cancer cell lines. The results indicated that these compounds could activate apoptotic pathways effectively.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects showed that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(pyridin-3-yl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at the Pyrazole Core
Position 1 and 3 Modifications
- 3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine (C5) : A chloro substituent at position 3 introduces electron-withdrawing effects, which may increase reactivity but reduce solubility. Reported melting point: 146–148 °C .
- 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine : Replacing pyridine with pyrimidine alters π-π stacking interactions. Melting point: 211–215 °C .
Position 5 Modifications
- 1,3-Dimethyl-5-(pyridin-3-yloxy)-1H-pyrazol-4-amine dihydrochloride : The pyridin-3-yloxy group introduces an ether linkage, reducing planarity and affecting binding affinity. This dihydrochloride salt form improves aqueous solubility .
Spectral Data
Biological Activity
1,3-Dimethyl-5-(pyridin-3-yl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class of heterocyclic compounds, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 1152650-23-1
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with dimethylpyrazole under specific conditions to yield the target compound. The synthetic pathways often utilize various catalysts and solvents to optimize yield and purity.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole structure have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies suggest that these compounds can induce apoptosis and cell cycle arrest in cancer cells at micromolar concentrations .
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes |
| 10.0 | Enhanced caspase-3 activity | |
| HepG2 | 2.5 | Cell cycle arrest |
Antimicrobial Activity
The pyrazole scaffold has also been explored for its antibacterial properties. Several studies have reported that pyrazole derivatives can exhibit inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. Compounds in this class have shown effectiveness in reducing inflammation in various models, indicating their potential utility in treating inflammatory diseases .
The exact mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, which is crucial for cell division.
- Induction of Apoptosis : The compound enhances caspase activity, leading to programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, confirming their ability to induce apoptosis and inhibit cell proliferation.
- Antibacterial Screening : Another investigation assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria, showing promising results for future drug development.
Q & A
Q. What are the optimized synthetic routes for 1,3-Dimethyl-5-(pyridin-3-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures, including condensation and alkylation. For example, trifluoroacetic acid (TFA) in toluene under reflux has been used as a catalyst for similar pyrazole derivatives, achieving yields via stepwise purification . Key factors include solvent polarity (e.g., methanol or THF), base selection (e.g., NaOH for deprotonation), and temperature control to minimize side reactions. Reaction optimization may require screening alkyl halides and adjusting stoichiometry, as demonstrated in S-alkylation protocols for triazole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- 1H/13C NMR : Essential for confirming substitution patterns and amine proton environments. For example, pyridinyl protons in similar compounds resonate at δ 8.87–9.10 ppm, while methyl groups appear as singlets near δ 2.29 ppm .
- X-ray crystallography : Resolves ambiguities in regiochemistry; a study on a related trichlorophenyl-pyrazole derivative confirmed planar geometry with mean C–C bond lengths of 0.002 Å using SHELXL refinement .
- IR and UV-Vis : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹) and conjugation effects. Discrepancies between calculated and observed spectra can be addressed via computational validation (e.g., DFT) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Common assays include:
- Kinase inhibition : IC50 determination against targets like p38α MAPK or Src kinase via radiometric or fluorescence-based assays .
- Antimicrobial activity : Disk diffusion or microdilution methods to assess MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate therapeutic potential .
Advanced Research Questions
Q. How does regioisomerism in pyrazole derivatives impact biological activity, and what strategies validate structural assignments?
Regioisomeric shifts (e.g., 3-pyridinyl vs. 4-pyridinyl substitution) drastically alter target affinity. For instance, switching substituents in a kinase inhibitor series reduced p38α inhibition but enhanced activity against B-Raf V600E (IC50 < 100 nM) . Validation methods include:
- NOESY NMR : Correlates spatial proximity of substituents.
- Single-crystal XRD : Unambiguously assigns regiochemistry, as shown for 4-(4-fluorophenyl)-3-pyridinyl derivatives .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Molecular docking : AutoDock or Glide can model interactions with kinase ATP-binding pockets. For example, pyridinyl nitrogen may form hydrogen bonds with hinge residues (e.g., Met109 in p38α) .
- MD simulations : Assess binding stability over time; RMSD plots validate pose consistency.
- QSAR models : Relate substituent electronic properties (Hammett constants) to IC50 values .
Q. How are contradictory biological data (e.g., varying IC50 values across studies) systematically addressed?
Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Mitigation strategies include:
- Standardized protocols : Use uniform buffer systems (e.g., 10 mM MgCl₂, pH 7.5).
- Dose-response curves : Perform triplicate measurements with positive controls (e.g., staurosporine for kinases).
- Meta-analysis : Compare data across studies using platforms like ChEMBL to identify outliers .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they overcome?
Challenges include crystal polymorphism and twinning. SHELXL refinement (via Olex2) with high-resolution data (≤1.0 Å) can resolve these issues. For example, a study on a trichlorophenyl analog achieved R-factor = 0.031 using 173 K data collection . Twinning parameters (e.g., BASF) are adjusted in SHELXL to deconvolute overlapping reflections.
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Observed Data (Example) | Reference Compound |
|---|---|---|
| 1H NMR | δ 2.29 (s, 3H, CH3) | 3-Methyl-pyrazole |
| 13C NMR | δ 152.1 (C=N) | Triazole derivative |
| XRD | C–C bond length = 1.394 Å | Trichlorophenyl analog |
Table 2 : Biological Activity Trends in Pyrazole Derivatives
| Substituent Position | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 3-Pyridinyl-4-aryl | p38α MAPK | 250 | |
| 4-Pyridinyl-3-aryl | B-Raf V600E | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
